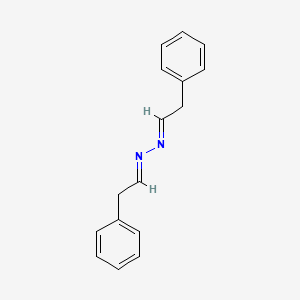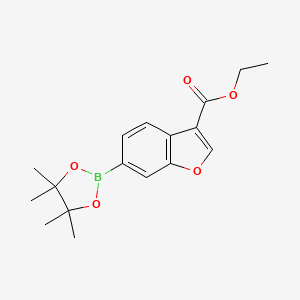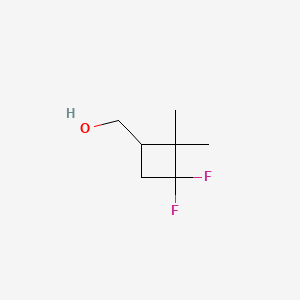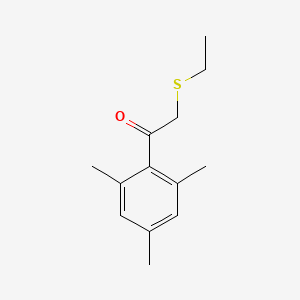
2-(Ethylthio)-1-mesitylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-1-mesitylethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to a mesityl group through an ethanone linkage. This compound is part of the broader class of thioethers, which are known for their sulfur-containing functional groups. Thioethers are often utilized in various chemical reactions due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-mesitylethan-1-one typically involves the reaction of mesityl chloride with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylthiol attacks the mesityl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylthio)-1-mesitylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or other reduced forms.
Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or other thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-1-mesitylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-1-mesitylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylthio-1-mesitylethan-1-one: Similar structure but with a phenylthio group instead of an ethylthio group.
2-Methylthio-1-mesitylethan-1-one: Contains a methylthio group instead of an ethylthio group.
2-Butylthio-1-mesitylethan-1-one: Features a butylthio group in place of the ethylthio group.
Uniqueness
2-(Ethylthio)-1-mesitylethan-1-one is unique due to the specific combination of the ethylthio and mesityl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-5-15-8-12(14)13-10(3)6-9(2)7-11(13)4/h6-7H,5,8H2,1-4H3 |
Clave InChI |
RWYULPQJWBQRQR-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
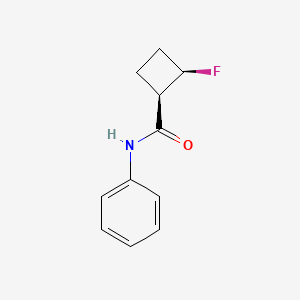
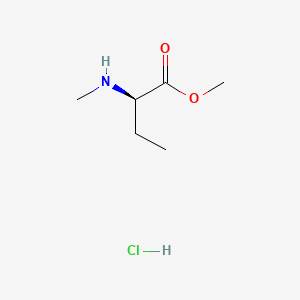
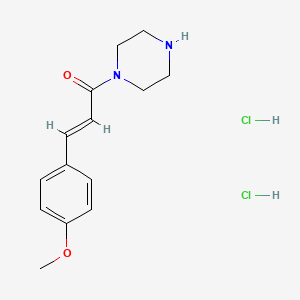
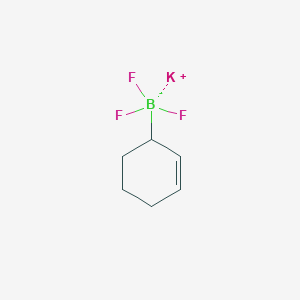
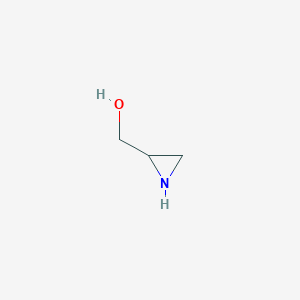
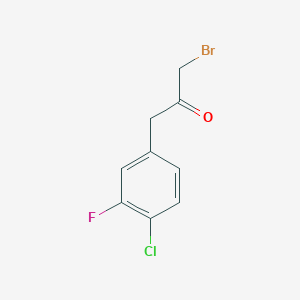
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
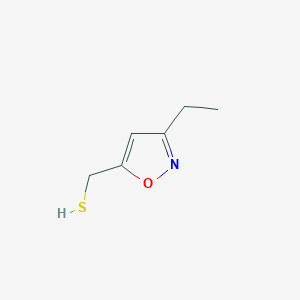
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
